![molecular formula C19H16BrNO4S B229750 N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine](/img/structure/B229750.png)
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine, also known as NSP, is a novel compound that has been of great interest to the scientific community due to its potential applications in various fields of research. NSP is a sulfonamide-based compound that has been synthesized through a series of chemical reactions.
Scientific Research Applications
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been found to have potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and human leukocyte elastase. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has also been shown to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine exerts its effects through the inhibition of various enzymes. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine binds to the active site of enzymes, preventing them from carrying out their normal functions. This leads to a decrease in enzyme activity, which can have various physiological effects.
Biochemical and Physiological Effects:
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to have various biochemical and physiological effects. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to have anti-inflammatory effects by inhibiting the activity of human leukocyte elastase. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has also been shown to have anti-cancer properties by inhibiting the activity of carbonic anhydrase. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to have potential applications in the treatment of various diseases, including cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has several advantages for lab experiments, including its high purity and stability. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine is also relatively easy to synthesize, making it a useful tool for various research applications. However, N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has some limitations, including its limited solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for the research on N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine. One potential direction is the development of N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the exploration of N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine's potential applications in other fields of research, including materials science and nanotechnology. Further research is needed to fully understand the potential applications of N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine and its mechanism of action.
Conclusion:
In conclusion, N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine is a novel compound that has potential applications in various fields of research. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has been shown to have anti-inflammatory and anti-cancer properties and has potential applications in the treatment of various diseases. N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine has several advantages for lab experiments, including its high purity and stability, but also has limitations, including its limited solubility in aqueous solutions and potential toxicity. Future research on N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine is needed to fully understand its potential applications and mechanism of action.
Synthesis Methods
N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine is synthesized through a series of chemical reactions involving the condensation of 4-bromo-1-naphthalene sulfonic acid with phenylalanine. The synthesis method involves the use of various reagents and solvents, including ethanol, sodium hydroxide, and hydrochloric acid. The final product is obtained through recrystallization from a suitable solvent.
properties
Molecular Formula |
C19H16BrNO4S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-[(4-bromonaphthalen-1-yl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H16BrNO4S/c20-16-10-11-18(15-9-5-4-8-14(15)16)26(24,25)21-17(19(22)23)12-13-6-2-1-3-7-13/h1-11,17,21H,12H2,(H,22,23) |
InChI Key |
VMEKKOVMEVEEFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



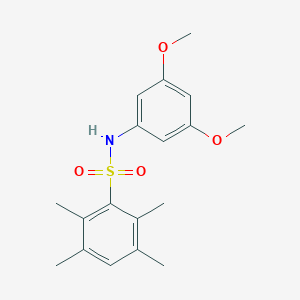
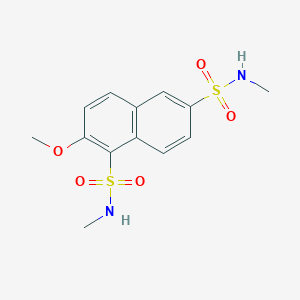
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
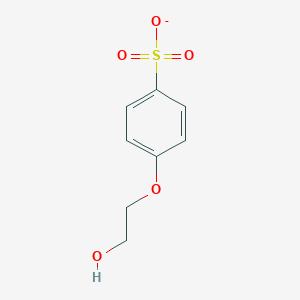
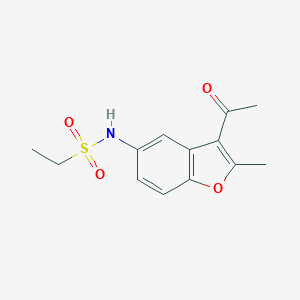
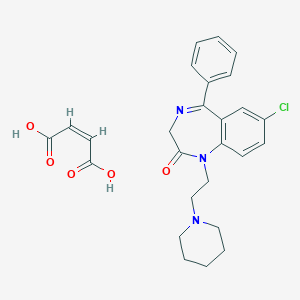
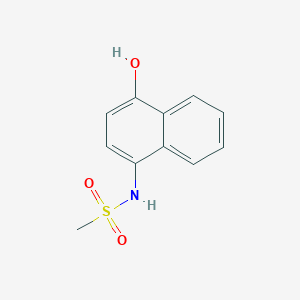
![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229695.png)
![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)